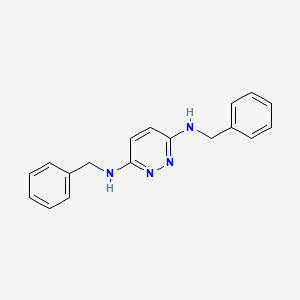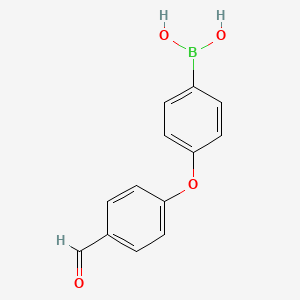![molecular formula C26H24N2O4S B2607506 3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 942034-47-1](/img/structure/B2607506.png)
3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone is a useful research compound. Its molecular formula is C26H24N2O4S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality 3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
The compound’s unique structure suggests potential anticancer effects. Researchers have investigated its impact on colorectal cancer (CRC) and found promising results. Specifically, a study by Liu et al. revealed that Lactobacillus plantarum-derived indole-3-lactic acid (ILA) , a metabolite related to our compound, ameliorates CRC tumorigenesis . ILA enhances CD8+ T cell immunity by modifying chromatin accessibility, ultimately suppressing tumor growth. This groundbreaking research provides new insights into microbiome-mediated antitumor immunity.
Epigenetic Regulation
Our compound’s mechanism of action involves epigenetic regulation. By altering chromatin accessibility, it enhances CD8+ T cell function. Researchers discovered that ILA interacts with chromatin insulator protein CTCF, affecting gene expression and cholesterol metabolism in CD8+ T cells. This epigenetic modulation contributes to tumor infiltration and immune response .
Immunomodulation
ILA’s ability to enhance CD8+ T cell activity makes it a potential immunomodulatory agent. It promotes IL12a production by dendritic cells (DCs), activating CD8+ T cells. Additionally, ILA directly boosts tumor-infiltrating CD8+ T cells, enhancing their IFN-γ+ GzmB+ secretion, which aids in tumor cell killing .
Gut Microbiota and CRC
The gut microbiota plays a crucial role in CRC development. Dysbiosis and altered microbial metabolites correlate with CRC risk. Our compound, through ILA production, modulates the gut microbiome and suppresses inflammation, potentially preventing CRC .
Cholesterol Metabolism
ILA’s impact on cholesterol metabolism affects CD8+ T cell function. By reducing cholesterol levels in these cells, it enhances their tumor-infiltrating capabilities. This novel connection between microbiome-derived metabolites and cholesterol metabolism sheds light on CRC prevention .
Therapeutic Potential
Given its multifaceted effects, our compound holds therapeutic promise. Future studies may explore its application as an adjuvant in cancer immunotherapy or as a preventive agent for CRC. Understanding its precise mechanisms will guide targeted interventions.
Propiedades
IUPAC Name |
3-(3-ethylphenyl)-1'-[(2-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-19-10-8-12-21(15-19)28-24(29)17-33(31,32)26(28)22-13-6-7-14-23(22)27(25(26)30)16-20-11-5-4-9-18(20)2/h4-15H,3,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPAHGBLAWZEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2607425.png)
![N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607426.png)
![3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2607427.png)

![7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2607430.png)
![3-[[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2607433.png)


![2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide](/img/structure/B2607437.png)

![Ethyl 4-[4-methyl-2-(2-morpholin-4-ylethyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2607442.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2607443.png)
![Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2607446.png)